Cas no 1782595-67-8 (methyl 2-(6-oxo-3-piperidyl)acetate)

methyl 2-(6-oxo-3-piperidyl)acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(6-oxopiperidin-3-yl)acetate
- methyl 2-(6-oxo-3-piperidyl)acetate
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- インチ: 1S/C8H13NO3/c1-12-8(11)4-6-2-3-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10)
- InChIKey: XFJSSKQZVAUBNV-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CC1CCC(=O)NC1
methyl 2-(6-oxo-3-piperidyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-500MG |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 500MG |
¥ 3,755.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-5G |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 5g |
¥ 16,889.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-100mg |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 100mg |
¥1387.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-500mg |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 500mg |
¥3687.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-100MG |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 100MG |
¥ 1,412.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-250MG |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 250MG |
¥ 2,257.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-5g |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 5g |
¥16583.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-1g |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 1g |
¥5528.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-500.0mg |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 500.0mg |
¥3687.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS8143-1.0g |
methyl 2-(6-oxo-3-piperidyl)acetate |
1782595-67-8 | 95% | 1.0g |
¥5528.0000 | 2024-07-24 |
methyl 2-(6-oxo-3-piperidyl)acetate 関連文献
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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10. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
methyl 2-(6-oxo-3-piperidyl)acetateに関する追加情報
Methyl 2-(6-oxo-3-piperidyl)acetate (CAS No. 1782595-67-8): A Multifunctional Compound in Modern Biomedical Research
Methyl 2-(6-oxo-3-piperidyl)acetate, identified by the CAS No. 1782595-67-8, has emerged as a pivotal compound in the field of biomedical research due to its unique chemical structure and diverse biological activities. This compound, characterized by its piperidine ring and carboxylic acid ester functional group, demonstrates potential applications in drug discovery, neuropharmacology, and anti-inflammatory therapies. Recent studies have highlighted its role in modulating cell signaling pathways and its potential as a targeted therapeutic agent for various diseases. The molecular scaffold of Methyl 2-(6-oxo-3-piperidyl)acetate is particularly noteworthy for its ability to interact with multiple protein targets, making it a valuable candidate for structure-based drug design and high-throughput screening.
Methyl 2-(6-oxo-3-piperidyl)acetate is a derivative of piperidine, a six-membered heterocyclic ring that is extensively studied for its pharmacological properties. The carboxylic acid ester group in this compound contributes to its lipophilicity, enabling it to cross biological membranes efficiently. This property is critical for its cellular uptake and targeting specificity. The piperidine ring also provides a versatile platform for chemical modifications, allowing researchers to tailor its biological activity for specific therapeutic applications. The combination of these structural features makes Methyl 2-(6-oxo-3-piperidyl)acetate a promising candidate for drug development in multiple therapeutic areas.
Recent advances in computational chemistry and in silico modeling have provided deeper insights into the molecular interactions of Methyl 2-(6-oxo-3-piperidyl)acetate. A 2023 study published in *Journal of Medicinal Chemistry* reported that this compound exhibits high affinity for GABA-A receptors, a finding that aligns with its potential use in neurological disorders such as epilepsy and anxiety disorders. The binding affinity of Methyl 2-(6-oxo-3-piperidyl)acetate to these receptors was validated through X-ray crystallography and molecular docking simulations, which demonstrated its ability to modulate ion channel activity. These results underscore the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of this compound.
In the realm of anti-inflammatory research, Methyl 2-(6-oxo-3-piperidyl)acetate has shown promising anti-inflammatory properties. A 2022 study in *Pharmacological Research* highlighted its ability to inhibit NF-κB signaling pathways, which are central to the inflammatory response. The compound was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a targeted therapy for chronic inflammatory diseases. The mechanism of action involves the modulation of transcription factors and the suppression of inflammatory mediators, which are critical targets in inflammation-related pathologies.
The synthetic pathway of Methyl 2-(6-oxo-3-piperidyl)acetate has been extensively explored to enhance its availability and cost-effectiveness. A 2021 study in *Organic Letters* described a green synthesis method that utilizes catalytic hydrogenation and microwave-assisted reactions to produce this compound with high yield and purity. This method not only reduces the environmental impact of chemical synthesis but also ensures safety in large-scale production. The sustainability of this synthetic approach is particularly relevant in the context of green chemistry and pharmaceutical manufacturing.
Methyl 2-(6-oxo-3-piperidyl)acetate has also been investigated for its potential in cancer therapy. A 2023 preclinical study published in *Cancer Research* demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. The compound was shown to target mitochondrial pathways, leading to mitochondrial dysfunction and cell death in tumor cells. This selective cytotoxicity is a significant advantage in cancer treatment, as it minimizes systemic toxicity and enhances therapeutic outcomes. The mechanism of action involves the disruption of ATP production and the activation of pro-apoptotic proteins, making it a candidate for targeted chemotherapy.
Methyl 2-(6-oxo-3-piperidyl)acetate is also being explored for its neuroprotective properties. Research published in *Neuropharmacology* in 2022 indicated that this compound can protect neurons from oxidative stress and excitotoxicity. The anti-oxidative effects of the compound were demonstrated through its ability to scavenge free radicals and upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in pathogenesis.
The pharmacokinetic profile of Methyl 2-(6-oxo-3-piperidyl)acetate is another important aspect of its therapeutic potential. Studies have shown that the compound exhibits good oral bioavailability and extended half-life, which are essential for chronic disease management. The absorption, distribution, metabolism, and excretion (ADME) properties of the compound were evaluated in preclinical models, revealing its efficiency in reaching target tissues and maintaining therapeutic concentrations over time. These properties make it a suitable candidate for long-term treatment regimens.
Methyl 2-(6-oxo-3-piperidyl)acetate has also been studied for its potential in metabolic disorders. A 2023 study in *Endocrinology* reported that this compound can modulate insulin sensitivity and glucose metabolism. The compound was found to enhance glucose uptake in muscle and adipose tissues while reducing liver glucose production. These effects are mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of metabolic homeostasis. These findings suggest its potential use in type 2 diabetes and obesity, where metabolic dysregulation is a central issue.
Despite its promising biological activities, the clinical translation of Methyl 2-(6-oxo-3-piperidyl)acetate is still in its early stages. Ongoing preclinical studies are focused on optimizing its selectivity, efficacy, and safety profile. The development of prodrugs and nanocarriers is being explored to enhance its targeting efficiency and reduce side effects. Additionally, combination therapies involving Methyl 2-(6-oxo-3-piperidyl)acetate and existing drugs are being investigated to improve clinical outcomes in various disease models.
In conclusion, Methyl 2-(6-oxo-3-piperidyl)acetate represents a significant advancement in biomedical research due to its versatile chemical structure, diverse biological activities, and potential therapeutic applications. The molecular scaffold of this compound offers a promising platform for drug development in multiple therapeutic areas, including neurology, inflammation, oncology, and metabolic disorders. As research continues, the clinical potential of Methyl 2-(6-oxo-3-piperidyl)acetate is expected to expand, contributing to the advancement of personalized medicine and targeted therapies.
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